molecular formula C2158H3282N562O681S12 B1194657 Ranibizumab CAS No. 347396-82-1

Ranibizumab

カタログ番号 B1194657
CAS番号: 347396-82-1
分子量: 48379.16
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ranibizumab (Lucentis®) is a recombinant humanized IgG1 monoclonal antibody fragment that binds to and inhibits vascular endothelial growth factor A (VEGF-A) . It is used to treat serious eye conditions such as age-related macular degeneration, macular edema, diabetic retinopathy . It is also used to manage and treat neovascular age-related macular degeneration, macular edema following retinal vein occlusion, diabetic macular edema, myopic choroidal neovascularization, and diabetic retinopathy .


Synthesis Analysis

Ranibizumab is produced in Escherichia coli based systems, which are favored hosts for recombinant protein expression . The production process involves optimization of parameters such as post-induction temperature, post-induction time, inducer concentration, agitation speed, media pH, and cell density at induction time .


Molecular Structure Analysis

The amino acid sequence of Ranibizumab is identical to that of reference products, and post-translational modification profiles and higher order structures of Ranibizumab were shown to be indistinguishable from the reference products .


Chemical Reactions Analysis

Ranibizumab binds to the receptor binding site of active forms of VEGF-A, including the biologically active, cleaved form of this molecule, VEGF110 . It controls the formation of new blood vessels under the retina .


Physical And Chemical Properties Analysis

Ranibizumab has a molecular formula of C2158H3282N562O681S12 and a molecular weight of 48379.16 . It is stored at -80°C for long term .

将来の方向性

The future of Ranibizumab lies in multi-targeted therapies including alternative agents and modalities that target both the VEGF ligand/receptor system as well as other pathways . The FDA has approved Byooviz (ranibizumab-nuna) as the first biosimilar to Lucentis (ranibizumab injection) for the treatment of several eye diseases .

特性

CAS番号

347396-82-1

製品名

Ranibizumab

分子式

C2158H3282N562O681S12

分子量

48379.16

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。